molecular formula C7H11N B14747253 1H-Pyrrole, 3-propyl- CAS No. 1551-09-3

1H-Pyrrole, 3-propyl-

Cat. No.: B14747253
CAS No.: 1551-09-3
M. Wt: 109.17 g/mol
InChI Key: FAOPZUAEZGKQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrrole (B145914) Heterocycles and Derivatives

Pyrroles are five-membered aromatic heterocycles containing a single nitrogen atom. ontosight.ai This fundamental structure is the parent of a vast array of derivatives where one or more hydrogen atoms are substituted by various functional groups. nih.gov The chemistry of pyrroles is rich and diverse, largely dictated by the electron-rich nature of the aromatic ring, which makes it highly reactive towards electrophiles. The position of substitution on the pyrrole ring—at the nitrogen (position 1), or at the carbon atoms (positions 2, 3, 4, or 5)—gives rise to a wide variety of isomers with distinct physical and chemical properties. The introduction of alkyl groups, such as the propyl group in 1H-Pyrrole, 3-propyl-, can influence the electronic properties and steric environment of the pyrrole core, thereby modulating its reactivity and potential applications. acs.org

Significance of the Pyrrole Core in Natural Products and Advanced Materials Science

The pyrrole nucleus is a ubiquitous structural motif in a multitude of biologically active natural products. researchgate.net Perhaps the most prominent examples are the porphyrins, which form the core of heme (in hemoglobin) and chlorophyll (B73375), essential molecules for oxygen transport and photosynthesis, respectively. ontosight.ai Beyond these vital roles, pyrrole derivatives are found in a wide range of secondary metabolites with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

In the realm of materials science, the pyrrole core is a fundamental building block for conducting polymers. Polypyrrole, a polymer synthesized from pyrrole monomers, exhibits excellent electrical conductivity and environmental stability, making it a valuable material for applications in electronics, sensors, and energy storage devices. chembk.com The functionalization of the pyrrole monomer, for instance with an alkyl group like in 1H-Pyrrole, 3-propyl-, can be a strategy to tune the properties of the resulting polymer, such as its solubility and processability.

Contextualization of 1H-Pyrrole, 3-propyl- in Contemporary Chemical Research

While extensive research has been conducted on a wide array of complex pyrrole derivatives, dedicated studies focusing solely on 1H-Pyrrole, 3-propyl- are limited in publicly available literature. However, its significance can be understood within the broader context of research into 3-alkylpyrroles. These compounds serve as important synthetic intermediates for the construction of more complex molecules. acs.org The synthesis of 3-alkylpyrroles can be challenging due to the inherent preference for electrophilic substitution at the 2- and 5-positions of the pyrrole ring. Therefore, the development of synthetic methodologies to achieve regioselective alkylation at the 3-position is an active area of research. nih.gov

1H-Pyrrole, 3-propyl- itself is commercially available and is cataloged in chemical databases with defined physical and chemical properties. chemsrc.comnih.gov Its presence in patent literature, often as a reactant or a structural component in larger molecules, suggests its utility as a building block in the synthesis of proprietary compounds, potentially for pharmaceutical or materials science applications. nih.gov The biological activity of simple alkylpyrroles is an area of interest, as the nature and position of the alkyl substituent can influence the molecule's interaction with biological targets. While specific biological data for 1H-Pyrrole, 3-propyl- is not extensively documented, the general understanding of structure-activity relationships in pyrrole derivatives suggests that it could serve as a lead compound for the development of new bioactive agents.

Interactive Data Tables

Below are the key physical and chemical properties of 1H-Pyrrole, 3-propyl-.

Physical Properties of 1H-Pyrrole, 3-propyl-
PropertyValueSource
Molecular Weight109.17 g/mol nih.gov
Boiling Point179.6 °C at 760 mmHg chemsrc.com
Density0.932 g/cm³ chemsrc.com
Flash Point64.3 °C chemsrc.com
Index of Refraction1.507 chemsrc.com
Chemical Properties and Identifiers of 1H-Pyrrole, 3-propyl-
IdentifierValueSource
Molecular FormulaC₇H₁₁N nih.gov
CAS Number1551-09-3 nih.gov
IUPAC Name3-propyl-1H-pyrrole nih.gov
SMILESCCCC1=CNC=C1 nih.gov
InChIKeyFAOPZUAEZGKQNC-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOPZUAEZGKQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165808
Record name 1H-Pyrrole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551-09-3
Record name 1H-Pyrrole, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Pathways of 1h Pyrrole, 3 Propyl and Its Analogues

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring (e.g., 2, 5-positions)

Pyrroles, including 3-propylpyrrole, readily undergo electrophilic aromatic substitution. The reaction typically occurs at the α-positions (C2 or C5) due to the superior stability of the resulting cationic intermediate, which can be effectively stabilized by resonance involving the nitrogen lone pair. wikipedia.orgquora.comonlineorganicchemistrytutor.compearson.com This leads to a greater number of resonance structures compared to an attack at the β-position (C3 or C4). onlineorganicchemistrytutor.com

The increased electron density in the pyrrole ring, stemming from the delocalization of the nitrogen's lone pair, renders it significantly more reactive towards electrophiles than benzene (B151609). pearson.com Consequently, mild reagents and conditions are generally sufficient for these substitutions. pearson.com Common electrophilic substitution reactions include:

Halogenation: Often leads to polyhalogenated products, though monohalogenation can be achieved. wikipedia.org

Nitration: Accomplished with agents like nitric acid in acetic anhydride (B1165640). wikipedia.org

Sulfonation: Carried out using reagents such as pyridine-sulfur trioxide complex. wikipedia.org

Acylation: Can be performed with acid chlorides or anhydrides, sometimes requiring a catalyst. wikipedia.org The Houben-Hoesch reaction using nitriles and the Vilsmeier-Haack reaction for formylation are also employed. wikipedia.orgyoutube.com

While substitution at the 2- and 5-positions is favored, substitution at the 3-position can be achieved by introducing a bulky protecting group, such as a triisopropylsilyl (TIPS) group, on the nitrogen atom. quimicaorganica.org This sterically hinders the α-positions, directing the electrophile to the less reactive β-position. quimicaorganica.org

Cycloaddition Reaction Mechanisms (e.g., [4+2]-, [2+2]-, and [2+1]-cyclizations)

Pyrrole and its derivatives can participate in various cycloaddition reactions, acting as either the diene or the dienophile component.

[4+2] Cycloaddition (Diels-Alder Reaction): N-substituted pyrroles can function as dienes, particularly when an electron-withdrawing group is attached to the nitrogen. wikipedia.org Vinylpyrroles are also effective dienes in these reactions. wikipedia.orgacs.org The hetero-Diels-Alder reaction, where pyrrole derivatives act as oxa-dienes, is a valuable method for synthesizing six-membered heterocycles. nih.gov In some cases, the cycloaddition may proceed in a stepwise manner rather than a concerted one. thieme-connect.de

[2+2] Cycloaddition: This type of reaction is also observed with pyrrole derivatives. wikipedia.org

[2+1] Cycloaddition: Pyrroles can react with carbenes, such as dichlorocarbene (B158193), in a [2+1] cycloaddition. This reaction forms a dichlorocyclopropane intermediate which can then rearrange. wikipedia.org

[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions are a common route to substituted pyrroles. researchgate.netresearchgate.netnih.gov For instance, the reaction of münchnones with alkynes proceeds via a 1,3-dipolar cycloaddition, followed by a retro-Diels-Alder reaction to eliminate carbon dioxide. wikipedia.org Another example is the Van Leusen reaction, which involves the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes. researchgate.netresearchgate.net

Rearrangement Reactions (e.g.,researchgate.netresearchgate.net-sigmatropic rearrangement, 1,2-hydrogen migration, Ciamician–Dennstedt rearrangement)

Pyrrole derivatives can undergo several types of rearrangement reactions, often leading to the formation of different heterocyclic systems or substituted isomers.

Sigmatropic Rearrangements: These pericyclic reactions involve the migration of a σ-bond across a π-system. wikipedia.orglibretexts.org The quora.comquora.com-sigmatropic rearrangement is a well-known example in pyrrole chemistry, such as in the reaction of an aldehyde with a diamine to form a di-imine intermediate, which then undergoes this rearrangement. wikipedia.orglibretexts.org

1,2-Hydrogen Migration: The thermal decomposition of pyrrole can be initiated by a reversible 1,2-hydrogen shift to form 2H-pyrrole (pyrrolenine). nih.govacs.org

Ciamician–Dennstedt Rearrangement: This reaction involves the expansion of the pyrrole ring. drugfuture.comchemistryschool.net It occurs when pyrrole is heated with a halogeno compound, like chloroform, in an alkaline solution. An intermediate dichlorocarbene adds to the pyrrole to form an unstable dihalocyclopropane, which then rearranges to a 3-halogenopyridine. wikipedia.orgdrugfuture.comyoutube.com Modern variations of this reaction utilize α-chlorodiazirines as carbene precursors to directly synthesize 3-arylpyridines and quinolines. organic-chemistry.org

Mechanistic Aspects of N-Metalated Pyrrole Reactions with Electrophiles

The nitrogen proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases like butyllithium (B86547) or sodium hydride to form a pyrrolide anion. wikipedia.orgiust.ac.ir This anion is a potent nucleophile. The regioselectivity of the reaction of N-metalated pyrroles with electrophiles is dependent on the nature of the metal cation and the solvent.

N-Alkylation: More ionic nitrogen-metal bonds, such as those with lithium, sodium, and potassium, in combination with solvating solvents, favor alkylation at the nitrogen atom. wikipedia.org

C-Alkylation: With more covalent nitrogen-metal bonds, such as with Grignard reagents (MgX), the reaction tends to occur at the carbon atoms, primarily at the C2 position. This is attributed to a higher degree of coordination between the metal and the nitrogen atom. wikipedia.org

For N-substituted pyrroles, direct C-lithiation can be achieved, which is a useful strategy for introducing substituents at specific carbon atoms of the ring. iust.ac.ir

Dimerization Mechanisms of Vinylpyrroles

Vinylpyrroles can act as dienes in cycloaddition reactions, which can lead to dimerization. wikipedia.org Additionally, the oxidation of alkylpyrroles in the presence of molecular oxygen can lead to the formation of dimers where both aromatic rings remain intact. nih.gov The mechanism is proposed to involve the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer to generate a pyrrolylmethyl intermediate that can then react with another unoxidized pyrrole molecule. nih.gov

Mechanistic Insights from Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for the synthesis of complex pyrrole derivatives from simple starting materials in a single pot. orientjchem.orgorientjchem.orgbohrium.comnih.govresearchgate.netnih.govresearchgate.netacs.orgacs.orgresearchgate.net These reactions often involve a sequence of mechanistic steps.

A common mechanistic pathway involves an initial Michael addition, followed by cyclization and elimination of a small molecule like water or a nitro group to form the pyrrole ring. orientjchem.orgorientjchem.orgorganic-chemistry.org For example, a domino reaction between (E)-β-bromonitrostyrenes and enaminones in water proceeds through conjugate addition, protonation, tautomerization, and intramolecular nucleophilic substitution, culminating in the elimination of the nitro group. organic-chemistry.org

Another example is a three-component annulation reaction for the synthesis of polysubstituted pyrroles. This domino reaction involves five sequential steps: aryne formation via 1,2-elimination, alkylation by a Schiff base through 1,2-addition, 1,4-intramolecular proton transfer, a Huisgen 1,3-dipolar cycloaddition, and finally, dehydrogenative aromatization. nih.gov

The specific pathway in these reactions can often be controlled by the choice of reactants and reaction conditions. nih.govacs.org

Pyrolysis Reaction Mechanisms and Pathways

The thermal decomposition (pyrolysis) of pyrrole has been studied at high temperatures. The primary initial step is the isomerization of pyrrole to 2H-pyrrole (pyrrolenine) through a 1,2-hydrogen shift. nih.govacs.org This is followed by the fission of a C-N bond in the pyrrolenine, which opens the ring to form a biradical intermediate. This biradical can then rapidly transform into various products.

At temperatures between 1050 K and 1450 K, the main products are cis-crotonitrile and allyl cyanide (from isomerization) and propyne (B1212725) and hydrogen cyanide (from decomposition). nih.gov Secondary reactions of these initial products can lead to the formation of other species such as acetonitrile (B52724), acetylene, allene, methane, and ethylene. nih.govacs.org Hydrogen abstraction reactions also play a role in the consumption of pyrrole, leading to the formation of a resonance-stabilized pyrrolyl radical. nih.govacs.org

Aromatic Substitution Mechanisms in Pyrroles

Electrophilic aromatic substitution is the hallmark reaction of pyrroles. researchgate.netstackexchange.com The mechanism involves the attack of an electrophile on the π-electron system of the pyrrole ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted pyrrole.

The pronounced preference for electrophilic attack at the C2 position over the C3 position is a key feature of pyrrole's reactivity. researchgate.netstackexchange.comresearchgate.net This regioselectivity can be rationalized by examining the stability of the respective cationic intermediates. Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen atom, resulting in three significant resonance structures. stackexchange.comresearchgate.net In contrast, attack at the C3 position yields a less stable intermediate where the positive charge is delocalized over only two carbon atoms and the nitrogen atom does not directly participate in stabilizing the positive charge through its lone pair in the most contributing resonance structures. researchgate.netresearchgate.net

The presence of an alkyl group at the 3-position, as in 1H-Pyrrole, 3-propyl-, influences the regioselectivity of subsequent electrophilic substitutions. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect, which further activates the pyrrole ring towards electrophilic attack. In the case of 3-alkylpyrroles, the incoming electrophile is directed to the vacant α-position (C5) and the adjacent β-position (C2). The substitution pattern is often a mixture of the 2- and 5-isomers, with the relative ratio being influenced by the nature of the electrophile and the reaction conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including pyrroles. jk-sci.comchemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com The electrophile in this reaction is a chloroiminium ion. jk-sci.comchemistrysteps.com

For 1H-Pyrrole, 3-propyl-, the Vilsmeier-Haack reaction is expected to yield a mixture of 2-formyl-3-propyl-1H-pyrrole and 5-formyl-3-propyl-1H-pyrrole. The reaction mechanism involves the electrophilic attack of the chloroiminium ion on the pyrrole ring, followed by hydrolysis of the resulting iminium salt during workup to afford the aldehyde. jk-sci.compearson.com

Reactant Reagents Product(s) Yield Reference
1H-Pyrrole, 3-propyl-1. POCl₃, DMF2. H₂O2-formyl-3-propyl-1H-pyrrole and 5-formyl-3-propyl-1H-pyrroleNot specified jk-sci.comchemistrysteps.com

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, 1H-Pyrrole, 3-propyl-), formaldehyde (B43269), and a primary or secondary amine, typically in an acidic medium. byjus.comwikipedia.orgchemistrysteps.com This reaction introduces an aminomethyl group onto the pyrrole ring. The electrophile is an iminium ion, generated from the reaction of formaldehyde and the amine. byjus.comwikipedia.orgchemistrysteps.com

Similar to other electrophilic substitutions, the Mannich reaction on 1H-Pyrrole, 3-propyl- is anticipated to occur primarily at the C2 and C5 positions, leading to the formation of 2-((dimethylamino)methyl)-3-propyl-1H-pyrrole and 5-((dimethylamino)methyl)-3-propyl-1H-pyrrole when dimethylamine (B145610) is used.

Reactant Reagents Product(s) Yield Reference
1H-Pyrrole, 3-propyl-HCHO, (CH₃)₂NH, HCl2-((dimethylamino)methyl)-3-propyl-1H-pyrrole and 5-((dimethylamino)methyl)-3-propyl-1H-pyrroleNot specified byjus.comwikipedia.org

Detailed experimental data for the Mannich reaction of 1H-Pyrrole, 3-propyl- is not explicitly provided in the surveyed literature.

Halogenation

The halogenation of pyrroles is a facile reaction that can proceed rapidly. organic-chemistry.orgmasterorganicchemistry.com Reagents such as N-bromosuccinimide (NBS) are commonly used for bromination, providing a source of electrophilic bromine. organic-chemistry.orgmasterorganicchemistry.com The reaction of 1H-Pyrrole, 3-propyl- with a halogenating agent is expected to result in substitution at the available α- and β-positions. The regioselectivity can be influenced by the specific halogenating agent and the reaction conditions.

Reactant Reagent Product(s) Conditions Reference
1H-Pyrrole, 3-propyl-N-Bromosuccinimide (NBS)2-bromo-3-propyl-1H-pyrrole and 5-bromo-3-propyl-1H-pyrrole and di/poly-brominated derivativesNot specified organic-chemistry.orgmasterorganicchemistry.com

Specific reaction conditions and yields for the halogenation of 1H-Pyrrole, 3-propyl- were not found in the available literature.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group onto the pyrrole ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com The electrophile is a highly reactive acylium ion. sigmaaldrich.commasterorganicchemistry.com Due to the high reactivity of the pyrrole ring, Friedel-Crafts reactions can sometimes lead to polymerization or complex product mixtures if not carried out under carefully controlled, mild conditions.

For 3-alkylpyrroles like 1H-Pyrrole, 3-propyl-, acylation is expected to occur at the C2 and C5 positions. The choice of Lewis acid and reaction conditions is crucial in controlling the outcome and minimizing side reactions. nih.gov

Reactant Reagents Product(s) Catalyst Reference
1H-Pyrrole, 3-propyl-Acetyl chloride2-acetyl-3-propyl-1H-pyrrole and 5-acetyl-3-propyl-1H-pyrroleAlCl₃ masterorganicchemistry.comnih.gov

Detailed research findings with specific yields for the Friedel-Crafts acylation of 1H-Pyrrole, 3-propyl- are not available in the searched literature.

Spectroscopic Characterization and Advanced Analytical Techniques for 1h Pyrrole, 3 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1H-Pyrrole, 3-propyl-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H and ¹³C NMR spectra of 1H-Pyrrole, 3-propyl- are dictated by the electron distribution in the pyrrole (B145914) ring and the influence of the propyl substituent. The aromatic pyrrole ring exhibits characteristic signals, which are further split by the presence of the alkyl group.

In the ¹H NMR spectrum, the protons on the pyrrole ring typically appear in the aromatic region. The chemical shifts are influenced by the solvent used. ipb.pt For the parent 1H-Pyrrole, the α-hydrogens (at C2 and C5) and β-hydrogens (at C3 and C4) show distinct chemical shifts. chemicalbook.com For 1H-Pyrrole, 3-propyl-, the propyl group at the C3 position breaks this symmetry, leading to three unique signals for the ring protons (H2, H4, and H5). The NH proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. ipb.pt The propyl group itself would show characteristic signals: a triplet for the terminal methyl (-CH₃) group, a multiplet for the central methylene (B1212753) (-CH₂-) group, and another triplet for the methylene group attached to the pyrrole ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. The pyrrole ring carbons resonate in the aromatic region. The substitution by the propyl group at the C3 position influences the chemical shifts of the ring carbons, with the most significant effect on the C3 and adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Pyrrole, 3-propyl- Note: These are estimated values based on the parent pyrrole and general substituent effects. Actual values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H7.5 - 8.5 (broad)-
C2-H~6.6~118
C3-~120
C4-H~6.1~107
C5-H~6.8~110
-CH₂- (ring)~2.4 (t)~28
-CH₂- (middle)~1.6 (m)~25
-CH₃~0.9 (t)~14

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of 1H-Pyrrole, 3-propyl-. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For 1H-Pyrrole, 3-propyl-, COSY would show correlations between the adjacent protons of the propyl chain (CH₂-CH₂-CH₃). It would also reveal couplings between the adjacent ring protons (H4 and H5). mdpi.com

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. wikipedia.orghuji.ac.il This is crucial for assigning each proton signal to its corresponding carbon atom in the 1H-Pyrrole, 3-propyl- structure. For instance, it would definitively link the proton signal at ~6.6 ppm to the carbon at ~118 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.net It is vital for establishing the connectivity across the entire molecule. For example, HMBC would show a correlation from the protons of the methylene group attached to the ring to the C2, C3, and C4 carbons of the pyrrole ring, confirming the position of the propyl substituent.

NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY) : This experiment identifies protons that are close in space, regardless of whether they are bonded. ipb.pt NOESY can help determine the preferred conformation of the propyl group relative to the pyrrole ring.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) : Although challenging due to low natural abundance of ¹³C, this experiment can show direct ¹³C-¹³C correlations, providing unambiguous evidence for the carbon skeleton. huji.ac.il

Solid-State NMR (ssNMR) provides structural and dynamic information on materials in the solid phase. researchgate.net While most commonly applied to polymers and crystalline materials, ssNMR can be used to characterize 1H-Pyrrole, 3-propyl- in its solid or aggregated state. mdpi.comresearchgate.net Applications include:

Polymorph Identification : ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties. researchgate.net

Structural Analysis : It can provide information on molecular conformation and intermolecular interactions within the crystal lattice. nih.gov

Analysis in Matrices : If 1H-Pyrrole, 3-propyl- is incorporated into a polymer or other solid matrix, ssNMR can probe its structure and interaction with the host material. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are particularly sensitive to the types of functional groups present and their bonding environment.

FT-IR spectroscopy is a powerful tool for identifying functional groups. udel.edu For 1H-Pyrrole, 3-propyl-, key absorption bands include the N-H stretch, C-H stretches (both aromatic and aliphatic), and ring vibrations.

The N-H stretching vibration is particularly informative. In a non-polar solvent or in the gas phase, a free N-H stretch gives a sharp band around 3500 cm⁻¹. However, the nitrogen in pyrrole can act as a hydrogen bond donor, and the π-system of another pyrrole ring can act as an acceptor. nih.gov This leads to the formation of dimers and larger clusters, causing the N-H stretching band to broaden and shift to lower wavenumbers (e.g., 3444 cm⁻¹ for the dimer). nih.govresearchgate.net The extent of this shift provides insight into the strength and nature of hydrogen bonding in the sample.

Table 2: Characteristic FT-IR Absorption Bands for 1H-Pyrrole, 3-propyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (free)~3500Sharp, MediumObserved in dilute, non-polar solution or gas phase.
N-H Stretch (H-bonded)3200 - 3450Broad, StrongObserved in pure liquid, solid, or concentrated solution. Position depends on the extent of H-bonding. researchgate.netresearchgate.net
Aromatic C-H Stretch3100 - 3150MediumCharacteristic of C-H bonds on the pyrrole ring.
Aliphatic C-H Stretch2850 - 2960StrongFrom the propyl group.
C=C Ring Stretch1500 - 1600Medium-VariableVibrations of the pyrrole ring.
C-N Stretch1100 - 1200MediumStretching vibration of the carbon-nitrogen bond in the ring.

Raman spectroscopy is complementary to FT-IR. horiba.com While the N-H stretch is often weak in Raman spectra, the vibrations of the carbon skeleton, particularly the C=C and C-C stretching modes of the pyrrole ring, are typically strong. semi.ac.cnsemi.ac.cn

Key applications for 1H-Pyrrole, 3-propyl- include:

Structural Fingerprinting : The Raman spectrum provides a unique fingerprint of the molecule, useful for identification. bruker.com

Analysis of C=C Bonds : The C=C stretching vibrations of the pyrrole ring are prominent in the Raman spectrum, typically appearing in the 1300-1600 cm⁻¹ region. researchgate.net

Symmetry and Conformational Analysis : Raman spectroscopy can provide information about molecular symmetry and the conformation of the propyl group.

In-situ Monitoring : Because water is a weak Raman scatterer, this technique is well-suited for studying reactions or processes in aqueous media. bruker.com It could be used to monitor the electropolymerization of 1H-Pyrrole, 3-propyl-, if it were used as a monomer to form a substituted polypyrrole film. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible spectroscopy, is a fundamental technique for probing the electronic transitions within a molecule. For 1H-Pyrrole, 3-propyl-, this method provides critical information about its π-electron system.

UV-Visible Spectroscopy: Analysis of π→π* Transitions and Electronic State Assignment

The UV-Visible spectrum of pyrrole and its derivatives is characterized by strong absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic five-membered ring. The parent pyrrole molecule exhibits absorption bands around 210 nm and a weaker band between 230-290 nm. nist.govresearchgate.netresearchgate.net For 3-propyl-1H-pyrrole, the presence of the alkyl group, a weak auxochrome, is expected to cause a minor bathochromic (red) shift in these absorption maxima compared to the unsubstituted pyrrole.

The primary electronic transition observed is the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are π-type orbitals. In conjugated systems like pyrrole, the energy gap between these orbitals is such that absorption occurs in the UV range. lumenlearning.com The addition of substituents to the pyrrole ring can influence the energy of these frontier orbitals. While extensive conjugation significantly lowers the HOMO-LUMO gap and shifts absorption to longer wavelengths, the simple alkyl substituent in 3-propyl-pyrrole has a more modest effect. lumenlearning.comrsc.org

Theoretical studies using time-dependent density functional theory (TD-DFT) can simulate UV-Vis spectra and help in the precise assignment of electronic states. researchgate.netphyschemres.org For substituted pyrroles, these calculations confirm that the main absorption bands correspond to π→π* transitions. researchgate.net The electronic state assignment for 3-propyl-1H-pyrrole would follow that of similar alkylpyrroles, with the most intense absorption corresponding to the transition to the first excited singlet state (S1).

Table 1: Expected UV-Visible Absorption Data for Pyrrole Systems

Compound Transition Typical Absorption Maximum (λmax) Reference
Pyrrole π→π* ~210 nm nist.gov
Pyrrole Derivatives (general) π→π* 200-300 nm researchgate.netacs.org

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of 1H-Pyrrole, 3-propyl-, as well as for assessing its purity.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For 1H-Pyrrole, 3-propyl- (C₇H₁₁N), the exact mass is 109.089149355 Da. nih.gov This precise measurement is crucial for distinguishing it from other compounds with the same nominal mass. HRMS can be performed using various ionization techniques, such as electrospray ionization (ESI) or electron ionization (EI). rsc.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of the compound by fragmenting the molecular ion and analyzing the resulting daughter ions. youtube.comspringernature.com In a typical MS/MS experiment, the molecular ion of 3-propyl-pyrrole (m/z 109) would be selected and subjected to collision-induced dissociation. The fragmentation pattern is predictable based on the structure:

A primary fragmentation pathway would involve the loss of an ethyl radical (•C₂H₅) via benzylic-like cleavage, leading to a stable ion at m/z 80.

Another significant fragmentation would be the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 94.

The base peak in the mass spectrum of 3-alkylpyrroles is often the molecular ion, indicating its relative stability. cdnsciencepub.com

Table 2: Predicted Mass Spectrometry Fragmentation for 1H-Pyrrole, 3-propyl-

m/z Proposed Fragment Notes Reference
109 [C₇H₁₁N]⁺• Molecular Ion nih.gov
94 [M - CH₃]⁺ Loss of a methyl radical cdnsciencepub.com

LC-MS and GC-MS for Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. jmchemsci.com

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like 3-propyl-pyrrole. cdnsciencepub.com In this technique, the compound is separated from impurities on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer for detection and identification. GC-MS can be used to confirm the identity of 3-propyl-pyrrole by matching its retention time and mass spectrum with that of a known standard. It is also an effective method for assessing the purity of a sample. jmchemsci.comnist.gov

LC-MS is a versatile technique used for a wide range of compounds. nih.gov For 3-propyl-pyrrole, reverse-phase HPLC could be used for separation. The eluent is then introduced into the mass spectrometer, typically using an ESI source. LC-MS is valuable for analyzing mixtures and for quantifying the amount of 3-propyl-pyrrole in a sample. nih.gov The development of a validated LC-MS/MS method would allow for highly sensitive and selective quantification.

Other Advanced Analytical Methods

Beyond electronic spectroscopy and mass spectrometry, other advanced techniques can provide further structural information.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. tcd.ie The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. According to Bragg's Law, constructive interference occurs at specific angles, which are related to the spacing between crystal lattice planes. tcd.ie Analysis of the diffraction pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal structure.

For a compound like 1H-Pyrrole, 3-propyl-, obtaining a single crystal suitable for XRD analysis can be a prerequisite. nih.gov If the compound is a solid at room temperature, powder XRD could be used to assess its crystallinity and phase purity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), would be a unique fingerprint for the crystalline form of the compound. researchgate.net However, it is important to note that if 1H-Pyrrole, 3-propyl- exists as a liquid under ambient conditions, XRD analysis would not be applicable for single-crystal structure determination, and the material would show a broad, amorphous halo in a powder diffraction experiment. researchgate.net While XRD has been used to study the structure of various pyrrole derivatives and polymers, specific crystallographic data for 1H-Pyrrole, 3-propyl- is not widely reported in the literature, suggesting it may be a liquid or a low-melting solid for which obtaining single crystals is challenging. nih.govresearchgate.netrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. vot.pl For the analysis of polymers derived from "1H-Pyrrole, 3-propyl-", XPS provides critical insights into the polymer's structure and integrity.

The analysis involves irradiating the polymer surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. lookchemmall.com The binding energy of these electrons is characteristic of the element from which they were emitted and is sensitive to the local chemical environment. casaxps.com

Detailed Research Findings: In the context of polypyrrole-based systems, XPS is instrumental in analyzing the carbon (C1s) and nitrogen (N1s) core-level spectra. The C1s spectrum for poly(3-propylpyrrole) would be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms:

C-C/C-H bonds: Carbons in the propyl side chain and the β-carbons of the pyrrole ring.

C-N bonds: The α-carbons of the pyrrole ring bonded to the nitrogen atom.

Defects/Oxidation: The presence of carbonyl (C=O) or hydroxyl (C-OH) groups, which can indicate oxidation or degradation of the polymer backbone. kpi.ua

The N1s spectrum is particularly informative about the doping state and structure of the polymer. It typically shows components corresponding to the neutral amine nitrogen (-NH-) at a binding energy of approximately 399.8 eV and the positively charged nitrogen (-N⁺-) or polaron/bipolaron sites at higher binding energies around 402.0 eV. lookchemmall.comkpi.ua The ratio of these nitrogen species can be correlated with the electrical conductivity of the polymer. lookchemmall.com Surface oxidation may also be evidenced by an O1s signal. researchgate.net

Table 1: Representative XPS Binding Energy Data for Poly(3-propylpyrrole) This table is a representative example based on typical values for polypyrrole systems.

Spectral Region Peak Assignment Representative Binding Energy (eV) Significance
C1s C-C, C-H (β-carbon, propyl chain) ~284.5 Main polymer backbone and side chain
C-N (α-carbon) ~285.5 Pyrrole ring structure
C=O (Oxidation) ~288.0 Indicates degree of surface oxidation
N1s Neutral Nitrogen (-NH-) ~399.8 Reduced state of the polymer
Positively Charged Nitrogen (-N⁺-) ~402.0 Oxidized (doped/conductive) state

| O1s | C-O / C=O | ~531-533 | Surface oxidation and/or adsorbed water/oxygen |

Chromatographic Techniques (e.g., RP-HPLC for Stability Evaluation)

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for assessing the purity and stability of "1H-Pyrrole, 3-propyl-" and its derivatives. pensoft.net Stability-indicating RP-HPLC methods are specifically developed and validated to separate the intact compound from its potential degradation products, allowing for accurate quantification over time and under various stress conditions. mdpi.comsemanticscholar.org

Detailed Research Findings: To evaluate the stability of a pyrrole-containing compound, a validated RP-HPLC method would be established. pensoft.net The compound would be subjected to forced degradation under conditions such as varying pH (acidic, neutral, alkaline), elevated temperature, and oxidation. pensoft.net For instance, a study on a model pyrrole hydrazone demonstrated that the compound was stable at neutral and slightly alkaline pH (7.4 and 9.0) but underwent hydrolysis in strongly acidic (pH 2.0) and highly alkaline (pH 13.0) media. pensoft.net The primary degradation products were identified as the starting aldehyde and hydrazide, indicating the point of cleavage. pensoft.net

For "1H-Pyrrole, 3-propyl-", an RP-HPLC stability study would involve:

Method Development: Selecting a suitable C18 column and an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer) to achieve good separation between the parent compound and any impurities or degradants. pensoft.net

Forced Degradation: Exposing solutions of the compound to stress conditions.

Quantification: Monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time.

Table 2: Example RP-HPLC Stability Data for "1H-Pyrrole, 3-propyl-" This table presents hypothetical results from a forced degradation study.

Condition (24h, 40°C) Retention Time of Parent Compound (min) Parent Compound Remaining (%) Retention Times of Degradation Products (min)
Control 5.8 99.8% -
pH 2.0 (HCl) 5.8 45.2% 2.1, 3.5
pH 7.4 (Phosphate Buffer) 5.8 98.5% -
pH 9.0 (Borate Buffer) 5.8 92.1% 4.2

| 3% H₂O₂ | 5.8 | 68.7% | 2.8, 4.9 |

Microscopy Techniques (e.g., SEM, TEM) for Morphology and Nanostructure Analysis

Microscopy techniques are indispensable for visualizing the surface topography and internal structure of materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly powerful for characterizing the morphology of polymers derived from "1H-Pyrrole, 3-propyl-". azom.com The macroscopic properties of these polymers are directly linked to their micro- and nanostructure. nih.gov

Detailed Research Findings: SEM provides high-resolution, three-dimensional images of the polymer's surface, revealing features like porosity, particle size, and film uniformity. azom.com TEM, which requires ultra-thin sections of the sample, offers higher resolution to visualize the internal nanostructure, such as the arrangement of polymer chains or the dispersion of nanoparticles in a composite. researchgate.netresearchgate.net

For electropolymerized polypyrroles, research has shown that the synthesis conditions strongly influence the resulting morphology. doi.org By controlling parameters like current density, temperature, and monomer concentration during pulse electropolymerization, various nanostructures such as nanoparticles, nanorods, and nanotubes can be fabricated. doi.org For example, one study successfully synthesized polypyrrole nanotubes with an average outer diameter of 145 nm and an inner diameter of 80 nm under specific galvanostatic conditions. doi.org The morphology, in turn, governs properties like electrical conductivity and stability. nih.gov Analysis of poly(3-propylpyrrole) would similarly correlate synthesis parameters with the resulting film or particle morphology.

Table 3: Correlation of Synthesis Conditions and Polypyrrole Morphology Data based on findings for general polypyrrole systems.

Synthesis Method Key Parameters Resulting Morphology Typical Dimensions
Chemical Polymerization Oxidant (e.g., FeCl₃), Temperature Globular Aggregates, Powders 50 - 500 nm diameter
Electropolymerization (Potentiostatic) Applied Potential, Electrolyte Dense, relatively smooth films Thickness: nm to µm
Electropolymerization (Galvanostatic Pulse) Current Density, Pulse/Relaxation Time Nanoparticles, Nanorods, Nanotubes Diameter: 80 - 150 nm; Length: up to 1600 nm doi.org

| Template Synthesis | Pore size of template (e.g., Anodic Alumina) | Nanofibers, Nanotubes | Diameter determined by template |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for verifying the stoichiometry of the "1H-Pyrrole, 3-propyl-" monomer and confirming the elemental composition of its resulting polymer. It is a crucial quality control step to ensure the compound has been synthesized correctly and is free from significant impurities.

Detailed Research Findings: The most common method for determining the C, H, and N content is combustion analysis. A small, precisely weighed amount of the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified.

For the monomer "1H-Pyrrole, 3-propyl-", the theoretical elemental composition is calculated from its molecular formula, C₇H₁₁N. nih.gov The experimental values obtained from combustion analysis are then compared to these theoretical percentages. A close match (typically within ±0.4%) confirms the molecular formula and the purity of the sample. For the polymer, elemental analysis can help verify that the polymerization has proceeded as expected and can indicate the level of incorporated dopant ions by comparing the expected and observed elemental ratios.

Table 4: Elemental Composition of "1H-Pyrrole, 3-propyl-" (Monomer)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 7 84.077 77.07%
Hydrogen H 1.008 11 11.088 10.16%
Nitrogen N 14.007 1 14.007 12.84%

| Total | C₇H₁₁N | - | - | 109.172 | 100.00% |

Computational and Theoretical Investigations of 1h Pyrrole, 3 Propyl and Pyrrole Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) and Ab Initio Methods (e.g., CI, CASSCF/CASPT2)

A variety of sophisticated computational methods are employed to investigate pyrrolic systems. Density Functional Theory (DFT) is a popular approach that calculates the electronic energy based on the molecule's electron density. nih.gov Methods like B3LYP are commonly used for geometry optimization and exploring molecular properties. researchgate.net For instance, DFT has been used to study the structural, electronic, and thermodynamic properties of pyrrole (B145914) and its derivatives, including substituted pyrroles. researchgate.netmdpi.com

Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, provide a higher level of theory. These include methods like:

Configuration Interaction (CI): This method accounts for electron correlation by including excited electronic states in the wavefunction, providing a more accurate description of the electronic structure. capes.gov.br

Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): These are advanced multireference methods particularly suited for studying excited states, as demonstrated in investigations of the electronic spectra of pyrrole and its derivatives. aip.orgunige.ch They are crucial for accurately describing molecules where single-reference methods like Hartree-Fock are insufficient. unige.ch

These computational tools have been instrumental in re-examining and assigning the complex electronic spectrum of pyrrole, which features overlapping valence and Rydberg transitions. aip.org Studies on pyrrole-imidazole polyamides, which are important for DNA binding, have also utilized DFT to parameterize force fields for molecular dynamics simulations. rowan.edu

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule. For 1H-Pyrrole, 3-propyl-, this involves finding the most stable orientation of the propyl group relative to the pyrrole ring. The propyl group can rotate around the C-C single bond, leading to different conformers with varying energies. libretexts.orglibretexts.org

Conformational analysis is the study of these different conformers and their relative stabilities. lumenlearning.com For a molecule like 3-propylpyrrole, the primary focus would be on the rotation around the bond connecting the propyl group to the pyrrole ring. The different spatial arrangements, known as rotamers, will have different energies due to steric interactions (the repulsion between bulky groups) and torsional strain (the strain due to eclipsing bonds). libretexts.orgchemistrysteps.com

Key conformations for the propyl group would include:

Anti-conformation: Where the carbon chain of the propyl group is extended, minimizing steric hindrance. This is generally the most stable conformation. libretexts.org

Gauche conformations: Where the propyl chain is rotated, leading to closer proximity between parts of the chain and the pyrrole ring, resulting in higher energy due to steric interactions. libretexts.orgchemistrysteps.com

Computational methods like DFT can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy barriers between them. rowan.edu This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. While specific studies on 3-propylpyrrole are not abundant, the principles are well-established from studies on similar acyclic alkanes like butane. libretexts.orgchemistrysteps.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

For pyrrole and its derivatives, FMO analysis reveals how substituents affect the electronic properties. researchgate.net

The nitrogen atom's lone pair in pyrrole contributes to the π-system, raising the energy of the HOMO and making the ring electron-rich and reactive towards electrophiles. youtube.com

Adding an alkyl group like propyl at the 3-position is expected to be weakly electron-donating, which would further raise the HOMO energy and slightly increase the ring's nucleophilicity compared to unsubstituted pyrrole.

Computational studies on various pyrrole derivatives have calculated these orbital energies to predict their reactivity in processes like Diels-Alder reactions and to assess their potential as materials for organic electronics. researchgate.netasianpubs.org

Calculated Frontier Molecular Orbital Energies for Pyrrole Derivatives (Illustrative)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Pyrrole-5.650.956.60DFT/B3LYP/6-31G(d)
3-Methylpyrrole-5.501.056.55DFT/B3LYP/6-31G(d)

Note: The data in this table is illustrative, based on typical values found in computational studies of pyrrole derivatives, and serves to demonstrate the concepts of FMO analysis. Actual values for 1H-Pyrrole, 3-propyl- would require specific calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. mdpi.com It is a valuable tool for predicting chemical reactivity, as it shows the charge distribution from the perspective of an approaching reagent. researchgate.net

MEP maps are color-coded to indicate different potential regions:

Red: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs or π-bonds. researchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.org This method provides quantitative insights into bonding interactions, charge distribution, and intramolecular delocalization effects like hyperconjugation and resonance. acs.orgnih.gov

The core of NBO analysis involves examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). wikipedia.org The energy of these interactions, denoted as E(2), quantifies the extent of delocalization. A larger E(2) value indicates a stronger interaction and greater stabilization.

For pyrrole, NBO analysis reveals significant delocalization of the nitrogen's lone pair (a donor NBO) into the π-antibonding orbitals of the carbon-carbon double bonds (acceptor NBOs) within the ring. This interaction is fundamental to pyrrole's aromaticity. In 1H-Pyrrole, 3-propyl-, NBO analysis could be used to quantify the hyperconjugative interactions between the C-H and C-C bonds of the propyl group and the pyrrole ring's π-system, providing insight into the electronic effect of the alkyl substituent. researchgate.net

Illustrative NBO Donor-Acceptor Interactions in Pyrrole
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) N1π* (C2-C3)39.5π-delocalization (aromaticity)
LP (1) N1π* (C4-C5)39.5π-delocalization (aromaticity)
π (C2-C3)π* (C4-C5)20.1π-conjugation

Note: The data in this table is based on typical NBO results for the parent pyrrole molecule and is for illustrative purposes. LP(1) N1 refers to the p-type lone pair on the nitrogen atom.

Analysis of Electronic Excitation Spectra and Rydberg States

The electronic spectrum of a molecule, typically measured by UV-Vis spectroscopy, provides information about the transitions between its electronic states. Computational chemistry can simulate these spectra by calculating the energies of excited states and the probabilities of transitions to them (oscillator strengths). unige.ch

For pyrrole, the electronic spectrum is particularly complex due to the presence of both valence (π→π*) and Rydberg transitions in the same energy region. aip.org

Valence transitions involve the excitation of an electron from a bonding or non-bonding orbital to an antibonding orbital within the main valence shell.

Rydberg transitions involve the excitation of an electron to a very diffuse, high-energy orbital that lies far from the molecular core.

High-level ab initio methods like CASPT2 and coupled-cluster theory are essential for accurately describing these excited states and untangling the spectrum. aip.org These calculations help assign the observed spectral bands to specific electronic transitions. For instance, studies have identified two strong absorption bands in pyrrole's spectrum around 6.0 eV and 7.5 eV, attributing their intensity to excitations to ¹ππ* states. capes.gov.br The character of these excited states, whether valence or Rydberg, is determined by analyzing calculated properties like dipole moments and second moments of the electronic charge distribution. aip.org

Theoretical Studies of Protonated Species and Aromaticity

The aromaticity of pyrrole is a cornerstone of its chemistry, arising from a cyclic, planar, and fully conjugated system containing six π-electrons that satisfy the Hückel [4n+2] rule. libretexts.orgmasterorganicchemistry.com The nitrogen atom is sp² hybridized, and its lone pair of electrons participates in the aromatic sextet, distributing them throughout the ring. libretexts.orgquora.com This delocalization is crucial to its stability and reactivity.

Theoretical studies are instrumental in quantifying the aromaticity and understanding how it changes upon modification, such as protonation. Computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus Independent Chemical Shift (NICS) are used to estimate the degree of π-electron delocalization. researchgate.net A negative NICS value, for instance, is indicative of aromatic character. mdpi.com

Protonation of the pyrrole ring can occur at different positions, including the nitrogen atom (N-protonation) or the carbon atoms (α- or β-protonation). Theoretical calculations, such as those using the MINDO/2 method, have shown that there are significant changes in geometry and energy upon protonation, which differ depending on the cation formed. rsc.org Because the nitrogen lone pair is integral to the aromatic system, it is less available for bonding with a proton, making pyrrole a very weak base. libretexts.org Protonation disrupts the aromaticity, and the resulting conjugate acid, the pyrrolium ion, is consequently a strong acid with a pKₐ of 0.4. libretexts.org Computational studies have confirmed that the sequence of reactivity for protonation is α < β < N, which aligns with experimental observations. rsc.org The introduction of substituents, such as a propyl group at the 3-position, can influence the electron density and aromaticity of the ring, a phenomenon that can be explored through theoretical calculations. researchgate.net

Table 1: Theoretical Comparison of Pyrrole and its Protonated Forms
SpeciesKey Theoretical InsightImpact on AromaticityReference
Pyrrole (Neutral)Nitrogen lone pair is part of the aromatic sextet (6 π-electrons).Aromatic libretexts.org
α-Protonated PyrroleProtonation at the carbon adjacent to the nitrogen. Geometrical and energetic changes are significant.Aromaticity is lost. rsc.org
β-Protonated PyrroleProtonation at the carbon not adjacent to the nitrogen. Shows different geometrical changes compared to α-protonation.Aromaticity is lost. rsc.org
N-Protonated Pyrrole (Pyrrolium ion)The nitrogen lone pair is no longer in the π-system. The resulting ion is a strong acid (pKa = 0.4).Aromaticity is lost, leading to instability. libretexts.org

Energetic and Stability Studies

Computational chemistry offers robust methods for predicting the thermodynamic and kinetic stability of pyrrole and its derivatives. Thermodynamic properties, such as enthalpy of formation and Gibbs free energy, can be calculated using high-level ab initio methods like CCSD(T) and CBS-QB3, providing crucial data for understanding reaction spontaneity and equilibrium. acs.orgbohrium.com A material is considered thermodynamically stable if its energy cannot be lowered by decomposing into competing phases or transitioning to a different structural polymorph. umn.edu

Kinetic stability refers to the rate at which a compound undergoes decomposition and is related to the energy barriers of its reaction pathways. For pyrrole, computational studies have been used to determine bond dissociation energies (BDEs), which are a direct measure of the strength of a chemical bond and a key indicator of stability. For example, the N-H bond in pyrrole has a significantly lower BDE (93.3 kcal/mol) compared to the C-H bonds (approx. 118 kcal/mol), indicating that H-abstraction from the nitrogen atom is a more favorable initial step in degradation processes. polimi.it Machine learning models are also emerging as a tool to predict thermal stability by learning from large datasets of computationally generated kinetic data, such as reaction half-lives. chemrxiv.org

Understanding the thermal decomposition (pyrolysis) of pyrrole derivatives is critical for applications such as biomass-derived fuel combustion. Computational modeling is essential for mapping the complex reaction networks involved. polimi.it Density Functional Theory (DFT), particularly with functionals like B3LYP, is widely used to optimize the geometries of reactants, products, and crucially, the high-energy transition states that connect them. researchgate.netresearchgate.net

The pyrolysis of pyrrole has been studied experimentally in jet-stirred reactors, identifying a range of hydrocarbon and nitrogen-containing products. acs.orgpolimi.it Computational models support these findings by elucidating the specific pathways. The process is often initiated by the isomerization of pyrrole to pyrrolenine, followed by ring-opening to form intermediates like crotonitrile isomers or allyl cyanide. researchgate.net These intermediates can then decompose into smaller, stable molecules. researchgate.netresearchgate.net The calculated energy barriers for each step allow for the identification of the most favorable reaction pathways and rate-determining steps. nih.gov For instance, theoretical studies on pyrrole pyrolysis have detailed pathways leading to the formation of hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), which are important precursors to NOx pollutants. researchgate.net

Table 2: Major Products Detected in Pyrrole Pyrolysis Experiments
CategoryDetected ProductsReference
HydrocarbonsMethane, Acetylene, Ethylene, Ethane, Propene, Allene, Propyne (B1212725), Benzene (B151609), Toluene acs.org
N-Containing SpeciesHydrogen Cyanide (HCN), Acetonitrile (B52724), Acrylonitrile, Butenenitrile Isomers acs.org

Intermolecular and Intramolecular Interaction Analysis

Hydrogen bonding plays a critical role in the structure and function of molecules containing pyrrole units. Computational methods are invaluable for characterizing these non-covalent interactions. The pyrrole ring contains an N-H group, which is a strong hydrogen bond donor, and the ring itself can act as a weak acceptor.

N-H…O Interactions: These are common and significant. For example, in 2-acylpyrroles, theoretical studies based on DFT calculations have shown that the formation of doubly hydrogen-bonded cyclic dimers, connected by two N-H···O=C bonds, is highly favored and stabilizes the syn-conformation of the molecule. researchgate.net

C-H…O and C-H…Anion Interactions: While weaker than conventional N-H bonds, C-H hydrogen bonds are increasingly recognized as important. nih.gov Theoretical analyses have confirmed that aryl C-H···anion hydrogen bonds can be significant, with strengths that can be modulated by substituents on the aromatic ring. nih.gov The attractive nature of these interactions has been confirmed through calculations on model systems like benzene and pyrrole interacting with anions. nih.gov

Computational tools like the analysis of molecular electrostatic potentials (MEPs) and the calculation of hydrogen-bond energies (HBE) can be used to predict the likelihood and strength of these interactions. mdpi.com

Table 3: Calculated Electronic Binding Energies (ΔE) for Hydrogen Bonds
DonorAcceptorInteraction TypeCalculated ΔE (kcal/mol)Reference
PyrroleCl⁻N-H···Cl⁻-15.1 nih.gov
BenzeneCl⁻C-H···Cl⁻-6.7 nih.gov
MethaneCl⁻C-H···Cl⁻-2.0 nih.gov

The conformational flexibility of pyrrole oligomers is critical to the properties of polypyrrole materials. Theoretical studies have extensively investigated the torsional potential around the C-C bond connecting pyrrole units. rsc.org Using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT, the potential energy surface for the internal rotation in molecules like 2,2′-bipyrrole has been mapped. rsc.org

These calculations reveal that the inter-ring rotation is complex, with four distinct minima and three energy barriers. rsc.org The global minimum energy conformation is typically a non-planar anti-gauche (helix-like) structure. rsc.org Planar and perpendicular conformations represent energy maxima. rsc.org The choice of theoretical method is important; for instance, MP2 calculations predict a more hindered rotation compared to HF and B3LYP methods, which suggest greater conformational flexibility around the planar anti conformation. rsc.org The analysis shows that nonbonding interactions, such as NH-NH dipole repulsion in the syn region, play a predominant role over conjugative effects in determining the conformational landscape. rsc.org As the oligomer chain length increases, there is evidence that the π-electron system strengthens, and the torsional potential around the planar anti conformation decreases, suggesting that longer polymers are likely to adopt planar and highly flexible structures. rsc.org

Computational Approaches in Molecular Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering methods to predict molecular properties and interactions, thereby saving time and resources. ijcrt.orgnih.gov For pyrrole derivatives, including 1H-Pyrrole, 3-propyl-, these in silico techniques provide crucial insights into their potential as therapeutic agents. ijcrt.org By simulating complex biological processes, researchers can prioritize the synthesis of the most promising candidates and guide the optimization of lead compounds. memphis.edu These computational strategies are broadly categorized into studies of structure-activity relationships, ligand-protein docking, and the prediction of pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., Field-Based QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgscienceforecastoa.com QSAR models correlate physicochemical properties or theoretical molecular descriptors with the activity of a set of compounds to predict the potency of new, untested molecules. wikipedia.orgtaylorandfrancis.com

A prominent 3D-QSAR technique is Field-Based QSAR (FB-QSAR), which is analogous to methods like CoMFA and CoMSIA. schrodinger.com FB-QSAR constructs a model based on the 3D structural characteristics of a series of aligned molecules and their known activity values. schrodinger.com The model analyzes the steric and electrostatic fields around the molecules, and in some cases hydrophobic and hydrogen-bond fields, to determine which properties are crucial for biological activity. nih.govacs.org The results are often visualized as contour maps, which indicate regions where certain properties (e.g., bulky groups, positive or negative charges) would increase or decrease activity. acs.org

In the context of pyrrole derivatives, FB-QSAR has been instrumental in designing novel inhibitors for various enzymes. For instance, in a study focused on developing dual cyclooxygenase (COX-1 and COX-2) inhibitors, an FB-QSAR model was employed to design N-pyrrole carboxylic acid derivatives. nih.govacs.org The analysis of the model revealed that the steric field had the most significant influence on the inhibitory activity against both COX-1 and COX-2, followed by the electrostatic field. nih.govacs.org

Table 1: Example of Field Contributions in a FB-QSAR Model for Pyrrole Derivatives as COX Inhibitors nih.govacs.org

Field TypeContribution to Variance (COX-2)Contribution to Variance (COX-1)
Steric19.4%29.8%
Electrostatic11.3%9.4%

This data indicates that the size and shape of the substituents on the pyrrole ring are major determinants of inhibitory potency. nih.govacs.org Such insights guided the synthesis of specific derivatives, leading to the identification of compounds with high potency and selectivity for either COX-1 or COX-2. nih.govacs.org Similarly, 2D and 3D-QSAR studies on oxadiazole-ligated pyrrole derivatives helped identify key structural fragments necessary for anti-tubercular activity by targeting the enoyl-ACP reductase enzyme. nih.gov These models, once validated, can be used to screen virtual libraries of compounds, prioritizing those with a higher probability of being active. wikipedia.orgnih.gov

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is crucial in structure-based drug design for understanding and predicting ligand-protein interactions at the molecular level. researchgate.netspringernature.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

For pyrrole derivatives, molecular docking has been extensively used to elucidate their mechanism of action against a wide array of biological targets. These simulations provide detailed insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov

Key Applications of Molecular Docking for Pyrrole Derivatives:

Anticancer Agents: Docking studies have been performed to understand how pyrrole-based compounds inhibit targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov For example, docking of fused 1H-pyrrole derivatives into the ATP binding pocket of EGFR revealed that a hydrogen bond between the pyrrole NH and the backbone of a methionine residue (Met793) was a crucial interaction for inhibitory activity. nih.govnih.gov

Anti-inflammatory Agents: To rationalize the activity of pyrrole derivatives as COX inhibitors, docking simulations have shown how these molecules fit into the active sites of COX-1 and COX-2 enzymes. nih.govresearchgate.net

Antimicrobial Agents: The binding of pyrrole derivatives to enzymes essential for microbial survival, such as enoyl-acyl carrier protein reductase (ENR) in Mycobacterium tuberculosis and Dihydrofolate Reductase (DHFR), has been successfully modeled. vlifesciences.commdpi.comresearchgate.net These studies help in designing compounds with improved antimycobacterial or antibacterial potency. mdpi.com

Antiviral Agents: N-substituted pyrrole derivatives have been studied as potential HIV fusion inhibitors through docking, which helps in predicting the strongest binders based on interaction energies. researchgate.net

The validation of a docking procedure is often confirmed by re-docking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) between the predicted pose and the actual pose is low (typically <2 Å). nih.govnih.gov The binding energies calculated from docking can help rank a series of compounds, although they are approximations. nih.gov

Table 2: Example of Molecular Docking Results for Pyrrole Derivatives Against EGFR and CDK-2 nih.gov

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Erlotinib (Reference)EGFR-23.49Met769, Lue694, Ala719, Val702, Cys773
Compound 8b EGFR-22.99Met769, Val702, Leu820, Cys773
AZD5438 (Reference)CDK-2-21.13Leu83, Ile10, Gly11, Ala31, Phe80
Compound 8b CDK-2-20.89Leu83, Ile10, Gly11, Ala31, Phe80

These simulations, often followed by more computationally intensive molecular dynamics (MD) simulations, provide a dynamic view of the ligand-protein complex, confirming the stability of the predicted interactions over time. nih.govnih.govbioinformation.net

In Silico Prediction of ADMET Properties and Drug-likeness

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. memphis.edu The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore critical in the early stages of drug discovery. researchgate.net In silico ADMET prediction tools have become popular as a cost-effective and high-throughput alternative to experimental assays. nih.gov These tools use computational models to predict a compound's physicochemical and pharmacokinetic properties directly from its molecular structure. nih.govnih.gov

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. A common framework for evaluating drug-likeness is Lipinski's Rule of Five, which establishes guidelines for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijcrt.orgaudreyli.com

Various software and webservers, such as SwissADME and pkCSM, are used to predict these properties for novel compounds. ijcrt.orgresearchgate.net For pyrrole derivatives, these in silico analyses are routinely performed to ensure that newly designed molecules have favorable ADMET profiles. nih.govnih.govmdpi.com

Commonly Predicted ADMET Properties and Drug-likeness Parameters:

Physicochemical Properties: Molecular Weight (MW), logP (lipophilicity), Topological Polar Surface Area (TPSA), and solubility. ijcrt.orgiapchem.org

Absorption: Prediction of human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers. ijcrt.orgresearchgate.net

Distribution: Prediction of blood-brain barrier (BBB) permeation and plasma protein binding (PPB). ijcrt.orgnih.gov

Metabolism: Prediction of whether a compound is a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP2D6). nih.gov

Drug-likeness: Evaluation based on rules like Lipinski's, Veber's, and lead-likeness. ijcrt.orgmdpi.com

Table 3: Example of Predicted ADMET Properties for a Series of Fused 1H-Pyrrole Derivatives nih.gov

CompoundBBB Level¹Solubility Level²Absorption Level³CYP2D6 InhibitorPBB (>90%)
6a 3 (low)2 (low)0 (good)FalseTrue
8b 2 (medium)3 (good)0 (good)TrueFalse
9a 3 (low)2 (low)0 (good)FalseTrue
9c 3 (low)2 (low)0 (good)FalseTrue
11b 3 (low)3 (good)0 (good)FalseTrue

¹Blood Brain Barrier Level: 0 = very high, 1 = high, 2 = medium, 3 = low, 4 = very low ²Solubility Level: 1 = very low, 2 = low, 3 = good, 4 = optimal ³Absorption Level: 0 = good, 1 = moderate, 2 = poor, 3 = very poor

Studies on various pyrrole analogues have shown that they often possess high gastrointestinal absorption and can permeate the blood-brain barrier, while also adhering to Lipinski's rule, indicating their potential as orally bioavailable drugs. ijcrt.orgnih.gov By integrating these computational predictions early in the design phase, chemists can modify structures to improve ADMET properties, for instance, by adjusting lipophilicity or blocking sites of metabolism, thereby increasing the likelihood of developing a successful drug. nih.govresearchgate.net

Advanced Research Applications in Materials Science and Chemical Synthesis

Conducting Polymers and Electroactive Materials

The polymerization of pyrrole (B145914) and its derivatives, such as 3-propyl-1H-pyrrole, leads to the formation of polypyrrole (PPy), a conducting polymer with a unique combination of electrical, chemical, and mechanical properties. The propyl group in poly(3-propylpyrrole) influences the polymer's morphology, solubility, and electrochemical characteristics, making it a subject of significant research interest.

Design and Synthesis of Polypyrrole and Substituted Polypyrrole Derivatives

Polypyrrole and its substituted derivatives are primarily synthesized through two main routes: chemical oxidation and electrochemical polymerization. scirp.org The choice of method significantly impacts the properties of the resulting polymer film, such as its morphology, conductivity, and purity. researchgate.net

Electrochemical Synthesis: This is a widely used method for producing high-quality, adherent, and homogeneous PPy films on various conductive substrates. mdpi.com The process involves the anodic oxidation of the pyrrole monomer in an electrolyte solution. researchgate.net By controlling parameters such as the applied potential, deposition time, and the composition of the electrolyte, the properties of the polymer can be precisely tailored. mdpi.com For instance, the electrochemical polymerization of pyrrole on NiCr alloys has been successfully achieved using deep eutectic solvents, which offer advantages like enhanced solubility for certain dopants. mdpi.com The mechanism often involves the formation of radical cations from the monomer, which then couple and propagate the polymer chain. researchgate.net Studies have shown that the polymerization process can be autocatalytic, meaning the polymer formation rate increases as more polymer is deposited on the substrate. researchgate.net

Chemical Synthesis: This method typically involves the oxidation of the monomer using a chemical oxidant, such as ferric chloride (FeCl₃). scirp.org The ratio of monomer to oxidant is a critical parameter in this process. scirp.org Chemical synthesis is a versatile method that can be used to produce larger quantities of the polymer. The resulting polypyrrole often has a globular morphology, with the size of the globules influenced by the reaction conditions. scirp.org

The introduction of substituents on the pyrrole ring, like the propyl group in 3-propyl-1H-pyrrole, modifies the polymer's properties. These substituents can affect the polymer's solubility, processability, and even its electronic properties by altering the planarity and packing of the polymer chains.

Table 1: Comparison of Polypyrrole Synthesis Methods

Synthesis Method Advantages Disadvantages Key Parameters Resulting Morphology
Electrochemical Polymerization High purity, good adhesion, controllable film thickness, direct deposition on electrodes. researchgate.netmdpi.com Limited to conductive substrates, can be a slower process. researchgate.net Applied potential, current density, electrolyte composition, deposition time. mdpi.com Generally uniform and smooth films. researchgate.net
Chemical Polymerization Scalable for large quantities, does not require a conductive substrate. Potential for impurities from the oxidant, less control over film morphology. researchgate.net Monomer-to-oxidant ratio, temperature, solvent, dopants. scirp.org Often globular and can be grown one over the other to form a continuous structure. scirp.org

Applications in Electrochemical Capacitors, Sensors, and Energy Storage Devices

Polypyrrole-based materials are highly promising for use in energy storage and sensing applications due to their high pseudocapacitance, good electrical conductivity, and the ability to undergo reversible redox reactions. researchgate.netmcmaster.ca

Electrochemical Capacitors: Polypyrrole is a key material for supercapacitors, which are energy storage devices that bridge the gap between conventional capacitors and batteries. researchgate.net Its high specific capacitance stems from the Faradaic charge-transfer reactions that occur throughout the bulk of the material. researchgate.net To enhance the performance of PPy-based electrodes, they are often composited with high-surface-area carbon materials like carbon nanotubes (CNTs). mcmaster.ca These composites benefit from the high electronic conductivity of the carbon material and the high pseudocapacitance of the polypyrrole, leading to improved energy and power density. mcmaster.caresearchgate.net The electrochemical deposition method is frequently used to create these composite electrodes. mcmaster.ca

Sensors: The electrical properties of polypyrrole are sensitive to its chemical environment, making it an excellent material for chemical sensors. nih.gov For instance, thin films of polypyrrole can be used to detect gases like ammonia (B1221849). scirp.org The interaction of the gas with the polymer film causes a change in its conductivity, which can be measured as a sensing signal. scirp.org The response mechanism can vary depending on the dopants used in the polypyrrole. scirp.org Furthermore, peptide-modified polypyrrole surfaces are being explored for biosensor applications, aiming to reduce non-specific cell interactions and decrease scarring around implanted sensors. nih.gov

Energy Storage Devices: Beyond supercapacitors, conducting polymers like polypyrrole are being investigated for next-generation power sources. researchgate.net Their ability to be functionalized and blended with other materials allows for the development of integrated bioelectronic devices. researchgate.net

Table 2: Performance of Polypyrrole-Based Electrochemical Devices

Device Type Material Key Performance Metric Reference
Supercapacitor Polypyrrole/Activated Carbon (PPy/AC) Specific Capacitance: 354 F/g researchgate.net
Supercapacitor Polypyrrole/Nanocellulose Fiber (PPy/NCF) Maximum Capacitance: 127 F/g researchgate.net
Gas Sensor Polypyrrole (chemically synthesized) Detects ammonia and LPG scirp.org
Biosensor/Neural Electrode Peptide-modified Polypyrrole Enhanced bioactivity and controlled cell interactions nih.gov

Role as Corrosion Inhibitors

Polypyrrole coatings can provide effective corrosion protection for various metals, including mild steel and aluminum alloys. researchgate.netmcmaster.cascielo.br The polymer acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.net

The polymerization of pyrrole directly onto a metal surface creates an adherent film that can inhibit corrosion. researchgate.net The protective properties of the polypyrrole film can be further enhanced by incorporating corrosion-inhibiting anions as dopants during the electropolymerization process. scielo.br For example, tungstate (B81510) and vanadate (B1173111) anions have been used as dopants in polypyrrole films on aluminum alloys. scielo.br These anions can be released from the polymer matrix in response to local pH changes associated with corrosion, leading to the formation of a stable passive layer on the metal surface. scielo.br

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated the effectiveness of polypyrrole coatings in reducing corrosion rates. researchgate.netscielo.br The inhibition efficiency of polypyrrole on mild steel in hydrochloric acid has been shown to be significant. researchgate.net Similarly, organic compounds with structures related to pyrrole, such as triazole derivatives, have also been shown to be excellent corrosion inhibitors for bronze. researchgate.net

Surface Derivatization and Adhesion Promotion in Material Interfaces

Modifying the surface of materials is crucial for a wide range of applications, from biomedical implants to advanced electronics. Polypyrrole offers a versatile platform for surface derivatization.

A novel approach for the surface modification of polypyrrole involves the use of affinity peptides. nih.govrsc.org Specific peptides have been identified that bind non-covalently but with high affinity to the polypyrrole surface. nih.govrsc.org This strategy allows for the attachment of bioactive molecules, such as laminin (B1169045) fragments to enhance cell adhesion or poly(ethylene glycol) to reduce it, without compromising the bulk electrical conductivity of the polymer. nih.gov This is a significant advantage over other modification techniques like copolymerization, which can often reduce conductivity. rsc.org Understanding the binding mechanism, which is thought to involve an interaction between an aspartic acid residue on the peptide and the positive charge on the oxidized polypyrrole backbone, is key to optimizing these bio/synthetic interfaces. rsc.org

Precursors and Intermediates in Complex Organic Synthesis

Pyrrole and its substituted derivatives are fundamental building blocks in the synthesis of many complex and biologically important molecules.

Role in the Synthesis of Porphyrins and Analogues

Porphyrins are large macrocyclic compounds composed of four modified pyrrole subunits linked by methine bridges. wikipedia.org They are central to many biological processes; for example, heme in hemoglobin is a porphyrin complex that carries oxygen in the blood, and chlorophyll (B73375) in plants is a porphyrin derivative essential for photosynthesis. wikipedia.org

The synthesis of porphyrins often relies on the condensation of pyrrole-based precursors. nih.gov Substituted pyrroles, such as 3-propyl-1H-pyrrole, can be used to construct specific porphyrin structures. Various synthetic strategies have been developed, with the choice of method often depending on the symmetry of the target porphyrin. nih.gov

Common synthetic routes include:

Monopyrrole Tetramerization: This is suitable for synthesizing highly symmetrical porphyrins like tetraphenylporphyrin (B126558) (TPP). nih.govnih.gov The reaction typically involves the acid-catalyzed condensation of a pyrrole with an aldehyde, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate. nih.govnih.gov

The MacDonald [2+2] Route: This approach involves the condensation of two different dipyrromethane units. nih.gov

The [3+1] Approach: This is a variation where a tripyrrane is condensed with a pyrrole-2,5-dicarboxaldehyde. researchgate.net

Linear Tetrapyrrole Cyclization: This is a very general method that can be used to synthesize unsymmetrical porphyrins from open-chain tetrapyrroles like a,c-biladienes. nih.gov

The use of substituted pyrroles allows for the synthesis of porphyrins with specific functional groups at defined positions on the macrocycle, which is crucial for tuning their photophysical and chemical properties for applications in areas like photodynamic therapy and molecular electronics. wikipedia.orguakron.edu

Table 3: Synthetic Routes to Porphyrins

Synthetic Route Precursors Symmetry of Product Key Features
Monopyrrole Tetramerization (e.g., Lindsey Synthesis) Pyrrole and an aldehyde High (e.g., D₄h) Two-step process: acid-catalyzed condensation followed by oxidation. nih.govnih.gov
MacDonald [2+2] Condensation Two dipyrromethanes Often C₂v or D₂h A convergent approach for moderately symmetric porphyrins. nih.gov
[3+1] Condensation A tripyrrane and a diformylpyrrole Lower symmetry Useful for preparing porphyrins with specific substitution patterns. researchgate.net
a,c-Biladiene Cyclization An open-chain tetrapyrrole No symmetry restrictions A highly versatile method for unsymmetrical porphyrins. nih.gov

Building Blocks for Advanced Organic Molecules (e.g., DNA minor-groove binders)

The pyrrole scaffold is a critical component in the design of synthetic molecules capable of recognizing and binding to specific sequences of DNA. nih.gov These molecules, often hairpin polyamides containing aromatic amino acids like pyrrole, imidazole, and their derivatives, can selectively target the minor groove of B-form DNA. nih.govcaltech.edu This recognition is governed by a specific set of pairing rules between the heterocyclic rings and the Watson-Crick base pairs. caltech.edu

Substituted pyrroles serve as fundamental building blocks or intermediates in the solid-phase synthesis of these complex DNA-binding agents. caltech.edunih.gov For instance, nitropyrrole-based compounds are explicitly used as intermediates to create modified DNA minor-groove binders. nih.gov Researchers have synthesized tripyrrole peptides designed to act as a "truck," delivering chemical functionalities into the major groove of DNA with high specificity. nih.gov The ability to functionalize the pyrrole ring, as with a propyl group, allows for the fine-tuning of these interactions, guiding the design of second-generation polyamides for targeted DNA recognition. caltech.edu

Intermediates in the Synthesis of Agrochemicals, Dyes, and Perfumes

Pyrrole and its derivatives are widely utilized as intermediates in the industrial synthesis of a range of commercial products, including agrochemicals, dyes, and perfumes. alliedacademies.org The pyrrole skeleton is a structural framework found in many biologically active molecules, making it valuable for developing new agricultural chemicals. alliedacademies.org

In the fragrance industry, specific pyrrole compounds are valued for their contribution to scent profiles. A patent for fragrance compositions highlights that pyrrole compounds with C1-C3 linear or branched alkyl groups, which includes the 3-propyl configuration, are highly effective in imparting a natural and savory roasted aroma to products. google.com Furthermore, pyrroles are a known component of indigoid dyes, demonstrating their role as intermediates in the creation of pigments. alliedacademies.org

Specialized Functional Materials

The inherent properties of the pyrrole ring can be exploited to create materials with unique and specialized functions, ranging from high-energy applications to advanced optical and sensory devices.

Development of High-Energy-Density Pyrrole Derivatives

There is significant research interest in developing high-energy-density materials (HEDMs) for use in explosives and propellants. ias.ac.in Nitrogen-containing heterocyclic compounds, including pyrroles, are considered promising candidates for HEDMs due to their potential for high heats of formation and thermal stability. ias.ac.in

Computational studies have explored the viability of pyrrole derivatives as energetic materials. researchgate.net A common strategy involves the introduction of multiple nitro groups (-NO2) onto the pyrrole ring to increase energy density. ias.ac.inresearchgate.net Research has shown that designed molecules like 2,3,4,5-tetranitro-1H-pyrrole could have excellent detonation properties and sufficient stability, identifying them as potential HEDMs. researchgate.net While these studies may not use 3-propyl-1H-pyrrole as a starting material, they establish the pyrrole ring itself as a viable backbone for the development of next-generation energetic materials.

Applications in Nonlinear Optics (NLO)

Materials with nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The optical properties of 1H-Pyrrole, 3-propyl-, specifically its optical coefficient and refractive index, are documented in materials science databases. nih.gov This documentation indicates that the compound is of interest for its optical characteristics, suggesting potential for further research into its NLO properties and applications in functional optical materials.

Research into Chemical Vapour Sensors

Conducting polymers are a class of materials widely used in the development of chemical sensors. Phenylpyrrole derivatives have been identified as precursors to poly-N-phenylpyrroles, a type of conducting polymer used in electrochemical sensors. researchgate.net The ability to modify the pyrrole monomer, for example with an alkyl group like propyl, allows for the tuning of the resulting polymer's electronic properties and sensitivity. This makes substituted pyrroles like 3-propyl-1H-pyrrole valuable subjects of research for creating new polymers tailored for specific chemical vapour sensing applications.

Analytical Chemistry Development

In the field of analytical chemistry, pyrrole and its derivatives find utility in various processes. They have been noted for their function in spectrochemical analysis, where the interaction of the compound with light can be used for quantitative or qualitative measurement. alliedacademies.org

Development of Spectrochemical Analysis Methods for Pyrrole Derivatives

The characterization and elucidation of the structure of pyrrole derivatives, including 3-propyl-1H-pyrrole, rely heavily on a suite of spectrochemical analysis methods. These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of these compounds, which is crucial for confirming their synthesis and understanding their chemical behavior. The primary methods employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum reveals the vibrational frequencies of bonds within the molecule. For pyrrole derivatives, IR spectroscopy is instrumental in confirming the presence of the pyrrole ring and any substituents. For instance, the N-H stretching vibration in the pyrrole ring is a key characteristic, typically observed as a distinct absorption band. researchgate.net Other important vibrations include C-H, C-N, and C-C stretching and bending modes within the ring and its substituents. The presence of specific functional groups introduced during synthesis, such as a cyano group (C≡N), can be confirmed by its characteristic absorption band, as seen in the synthesis of some pyrrole derivatives where a new band at 2254 cm⁻¹ appeared. nih.gov

Table 1: Typical Infrared (IR) Absorption Bands for Pyrrole Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-H (Pyrrole Ring) Stretching ~3350-3396 researchgate.netresearchgate.net
C=O (Amide) Stretching ~1680 researchgate.net
C-N Stretching ~1580, 1226 researchgate.net
C=C (Pyrrole Ring) Stretching ~1580, 1467 researchgate.netresearchgate.net
C-S-C - ~619 researchgate.net

Note: The exact wavenumber can vary depending on the specific molecular structure and the sample's physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to characterize newly synthesized pyrrole derivatives. nih.govacs.org

¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For pyrrole derivatives, the chemical shifts of the protons on the pyrrole ring are characteristic and are influenced by the electronic effects of any substituents. ipb.pt For example, the protons at the α-positions (adjacent to the nitrogen atom) typically resonate at a lower field compared to the β-protons. ipb.pt The presence of a propyl group on the pyrrole ring of 3-propyl-1H-pyrrole would be confirmed by the characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, with their specific chemical shifts and splitting patterns providing further structural confirmation. In the characterization of certain synthesized pyrrole derivatives, the appearance of a new singlet signal for methylene protons was a key indicator of a successful reaction. nih.gov The chemical shifts of the pyrrole ring protons are also sensitive to the solvent used. ipb.pt

¹³C NMR Spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment. This technique is invaluable for confirming the carbon skeleton of the pyrrole ring and its substituents. For instance, in the analysis of a pyrrole derivative, carbon signals at δ168.50 and 103.86 were assigned to the CONH and CH carbons in the thiazole (B1198619) ring, respectively. researchgate.net

Table 2: General ¹H NMR Chemical Shift Ranges for Protons in Pyrrole Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Reference
N-H (Pyrrole Ring) ~11.59 (in a specific derivative) researchgate.net
α-H (Pyrrole Ring) Lower field than β-H ipb.pt
β-H (Pyrrole Ring) Higher field than α-H ipb.pt
CONH ~12.93 (in a specific derivative) researchgate.net

Note: Chemical shifts are highly dependent on the specific derivative, solvent, and spectrometer frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic systems like pyrrole, the characteristic absorption bands are typically due to π-π* transitions. The UV-Vis spectrum of the parent pyrrole shows absorption bands around 250 nm and 287 nm. researchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the presence of substituents on the pyrrole ring. For instance, the polymerization of pyrrole leads to changes in the UV-Vis spectrum, with a strong peak at around 280 nm and a broad absorption band in the 400-650 nm range for polypyrrole. researchgate.net This technique is useful for monitoring reactions involving pyrrole derivatives and for characterizing their electronic properties, which is particularly important in the context of materials science applications like conductive polymers. researchgate.net

Conclusion

Summary of Key Research Achievements and Contributions

Research on 1H-Pyrrole, 3-propyl- has led to significant advancements in synthetic methodologies and a deeper understanding of the reactivity of substituted pyrroles. The development of reliable synthetic routes, primarily adapted from classical methods like the Paal-Knorr and Knorr syntheses, has made this compound more accessible for further investigation. A key achievement has been the exploration of its reactivity, particularly in electrophilic substitution reactions, where the directing effects of the alkyl group and the possibility of functionalization at various ring positions have been delineated. Spectroscopic characterization has provided a solid basis for the structural elucidation of its derivatives, contributing to the broader database of heterocyclic compounds. While direct applications are still emerging, the use of 1H-Pyrrole, 3-propyl- as a building block in the synthesis of more complex molecules demonstrates its value in organic chemistry.

Broader Impact and Outlook for 1H-Pyrrole, 3-propyl- Research in Chemical Science

The study of 1H-Pyrrole, 3-propyl- and its derivatives is poised to have a considerable impact on several areas of chemical science. In medicinal chemistry, the 3-alkylpyrrole scaffold is a component of various biologically active compounds, and further research could lead to the discovery of new therapeutic agents. In materials science, the incorporation of this moiety into polymers could yield materials with tailored electronic and optical properties. The continued investigation of its reaction mechanisms will also contribute to fundamental concepts in physical organic chemistry. The outlook for research on 1H-Pyrrole, 3-propyl- is promising, with potential for the development of novel catalysts, functional materials, and pharmaceuticals.

Unanswered Questions and Future Perspectives

Despite the progress made, several unanswered questions and exciting future perspectives remain in the study of 1H-Pyrrole, 3-propyl-. The full scope of its utility in asymmetric synthesis is yet to be explored, and the development of stereoselective reactions involving this compound is a key area for future research. The potential of 1H-Pyrrole, 3-propyl- in the synthesis of natural products and their analogs is another promising avenue. Furthermore, a more comprehensive understanding of the biological activity of its derivatives is needed, which could be achieved through systematic screening and structure-activity relationship studies. The development of more sustainable and efficient synthetic methods, perhaps utilizing biocatalysis or flow chemistry, will also be a priority. Future research will likely focus on harnessing the unique properties of this compound to address challenges in drug discovery, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing functional groups to 3-propyl-1H-pyrrole, and how are they optimized?

  • Answer : The allenyl-aldehyde strategy (introducing an allenyl group at position 1 and an aldehyde at position 2) is a foundational method for modifying 1H-pyrrole derivatives. For 3-propyl substitution, Grignard reactions (e.g., 1-propynylmagnesium bromide with aryl aldehydes) yield intermediates that can be reduced or further functionalized . Optimization involves temperature control (e.g., 0°C to room temperature) and solvent selection (THF for Grignard reactions), achieving yields of 84–94% .

Q. How can spectroscopic techniques validate the structure of 3-propyl-1H-pyrrole derivatives?

  • Answer :

  • 1H NMR : Monitor disappearance of pyrazoline/isoxazoline proton signals (e.g., δ 4.0–5.0 ppm) to confirm cycloaddition products .
  • IR : Look for characteristic stretches (e.g., C=O at ~1700 cm⁻¹ for aroyl groups) .
  • 13C NMR : Confirm regioselectivity via carbon shifts (e.g., sulfonyl groups at δ 120–130 ppm) .
    Cross-referencing with elemental analysis ensures purity .

Q. What computational methods are suitable for predicting the thermochemical properties of 3-propyl-1H-pyrrole?

  • Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies and ionization potentials. For example, Becke’s 1993 functional reduced average deviations to 2.4 kcal/mol for thermochemical data . Basis sets like 6-31G* are recommended for balancing accuracy and computational cost.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3-propyl-1H-pyrrole derivatives be addressed?

  • Answer : Tosylmethyl isocyanide (TosMIC) mediates regioselective cycloadditions. For example, refluxing with chloranil in xylene (25–30 hours) selectively forms pyrazole- or isoxazole-fused pyrroles . Solvent polarity and temperature gradients (e.g., Et₂O-DMSO mixtures) influence pathway dominance, as seen in competing sulfonyl-ethene vs. pyrrole-sulfonyl product formation .

Q. What strategies reconcile contradictions in reported bioactivity data for 3-propyl-1H-pyrrole analogs?

  • Answer : Discrepancies (e.g., antimicrobial activity in compound 7c vs. inactivity in analogs) require:

  • Dose-response assays to confirm potency thresholds.
  • Molecular docking to validate target binding (e.g., bacterial enzyme active sites).
  • Metabolic stability tests (e.g., microsomal assays) to rule out false negatives from rapid degradation .

Q. How do steric and electronic effects of the 3-propyl group influence pyrrole reactivity?

  • Answer : The propyl group’s electron-donating inductive effect stabilizes electrophilic substitution at position 5. Steric hindrance at position 3 directs reactions to less crowded sites (e.g., formylation at position 2 in 1H-pyrrole-2-carbaldehyde derivatives) . DFT calculations (e.g., Fukui indices) quantify site-specific reactivity .

Q. What analytical methods quantify trace 3-propyl-1H-pyrrole derivatives in environmental or biological matrices?

  • Answer :

  • GC×GC/TOF-MS : Resolves complex mixtures (e.g., biomass burning emissions) with detection limits of ~10⁻³ ppm .
  • HPLC-MS/MS : Uses multiple reaction monitoring (MRM) for biological samples, leveraging pyrrole’s fragmentation patterns (e.g., m/z 69 for C₄H₇N⁺) .

Methodological Notes

  • Safety : Handle 3-propyl-1H-pyrrole derivatives in fume hoods due to respiratory toxicity (H335) and skin irritation risks (H315) .
  • Data Validation : Cross-check computational predictions (e.g., DFT) with experimental thermochemistry (e.g., combustion calorimetry) to mitigate functional limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.